2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one
Description
2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, also known as 2-AEM, is a heterocyclic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
Tautomeric Preferences and Crystal Structures
- Pseudopolymorphs of Pyrimidin-4-one Derivatives: Pyrimidin-4-one derivatives, including compounds similar to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, can exhibit tautomeric forms that impact their hydrogen-bonding interactions in crystal structures. For instance, crystallization experiments on certain derivatives have shown the existence of both 1H- and 3H-tautomers, linked by hydrogen bonds resembling Watson-Crick C-G base pairs, which are crucial in understanding the crystal packing and stability of these compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).
Tautomerism and Hydration Effects
- Prototropic Tautomerism Influenced by Hydration: The hydration of compounds structurally related to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one can lead to an equilibrium of tautomers, with the medium's polarity significantly influencing this equilibrium. Understanding these tautomeric transitions and their dependence on the environment is crucial for predicting the behavior of such compounds in different conditions (Erkin & Krutikov, 2005).
Hydrogen-Bonding Patterns in Bifunctional Aromatic N-Heterocycles
- Bifunctional Pyridine-Aminopyrimidine/aminopyridine Supramolecular Reagents: The study of bifunctional aromatic N-heterocycles, which can include structural motifs similar to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, reveals the importance of balancing hydrogen-bond donors and acceptors for constructing complex supramolecular architectures. This balance is pivotal in designing materials and molecules with specific interaction patterns and desired functionalities (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Nonlinear Optical Properties and Drug Discovery Potential
- Pyrimidine-Based Bis-Uracil Derivatives: Derivatives of pyrimidine, akin to 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one, have been explored for their potential in applications such as nonlinear optical device fabrications and drug discovery. The kinetic, thermal stabilities, and intramolecular charge transfer characteristics of these compounds are key factors in assessing their suitability for these applications. The research highlights the multifaceted potential of pyrimidine derivatives in various scientific domains (Mohan et al., 2020).
properties
IUPAC Name |
2-amino-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-5-4(2)9-7(8)10-6(5)11/h3H2,1-2H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMROOMZDXHEPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182479 | |
Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one | |
CAS RN |
28224-69-3 | |
Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC210935 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB6UB5H4XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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